Bis(trimethylsiloxy)ethylsilane Bis(trimethylsiloxy)ethylsilane
Brand Name: Vulcanchem
CAS No.: 7543-58-0
VCID: VC8292859
InChI: InChI=1S/C8H23O2Si3/c1-8-11(9-12(2,3)4)10-13(5,6)7/h8H2,1-7H3
SMILES: CC[Si](O[Si](C)(C)C)O[Si](C)(C)C
Molecular Formula: C8H23O2Si3
Molecular Weight: 235.52 g/mol

Bis(trimethylsiloxy)ethylsilane

CAS No.: 7543-58-0

Cat. No.: VC8292859

Molecular Formula: C8H23O2Si3

Molecular Weight: 235.52 g/mol

* For research use only. Not for human or veterinary use.

Bis(trimethylsiloxy)ethylsilane - 7543-58-0

Specification

CAS No. 7543-58-0
Molecular Formula C8H23O2Si3
Molecular Weight 235.52 g/mol
Standard InChI InChI=1S/C8H23O2Si3/c1-8-11(9-12(2,3)4)10-13(5,6)7/h8H2,1-7H3
Standard InChI Key SPQBJFBULDYFEE-UHFFFAOYSA-N
SMILES CC[Si](O[Si](C)(C)C)O[Si](C)(C)C
Canonical SMILES CC[Si](O[Si](C)(C)C)O[Si](C)(C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Bis(trimethylsiloxy)methylsilane belongs to the organosiloxane family, characterized by a trisiloxane backbone (Si–O–Si–O–Si) with methyl and trimethylsiloxy substituents. Its molecular formula is C7H22O2Si3\text{C}_7\text{H}_{22}\text{O}_2\text{Si}_3, corresponding to a molecular weight of 222.51 g/mol . The compound is alternatively named 1,1,1,3,5,5,5-heptamethyltrisiloxane under IUPAC nomenclature, reflecting its symmetrical substitution pattern .

Table 1: Key Identifiers

PropertyValueSource
CAS Registry Number1873-88-7
EC Number217-496-1
Chemical FamilyOrganosiloxane
SynonymsHeptamethyltrisiloxane

Physical and Chemical Properties

Thermodynamic and Bulk Properties

The compound exists as a colorless liquid at standard conditions, with a density of 0.8136 g/cm³ and a boiling point range of 141–142°C . Its low viscosity and high volatility (vapour pressure <10 mmHg at 20°C) make it suitable for vapor-phase deposition processes .

Table 2: Physical Properties

PropertyValueMethod/Source
Boiling Point141–142°CASTM D1078
Flash Point27°C (closed cup)Pensky-Martens
Refractive Index1.3815 (20°C)Abbe refractometer
Vapour Density>1 (air = 1)Calculated

Reactivity and Functional Behavior

The silicon-hydrogen (Si–H) bond in the methylsilane group confers high reactivity, enabling hydrosilylation reactions with olefins . This property is exploited in synthesizing silicone surfactants and functionalized polymers. The compound’s hydrophobic nature, evidenced by a water contact angle of 96° (advancing) and 87° (receding), arises from its trimethylsiloxy termini .

Synthesis and Industrial Production

Manufacturing Processes

Bis(trimethylsiloxy)methylsilane is synthesized via controlled hydrolysis of chlorosilane precursors. A typical route involves:

CH3SiHCl2+2(CH3)3SiOHCH3Si(OSi(CH3)3)2H+2HCl\text{CH}_3\text{SiHCl}_2 + 2 (\text{CH}_3)_3\text{SiOH} \rightarrow \text{CH}_3\text{Si(OSi(CH}_3)_3)_2\text{H} + 2 \text{HCl}

Stoichiometric conditions and inert atmospheres prevent oligomerization . Industrial producers like Gelest, Inc. optimize yields (>95%) through continuous distillation, as indicated by SDS purity data .

Purification and Quality Control

Gas chromatography (GC) with flame ionization detection ensures minimal impurities (<5% non-volatile residue) . Batch-to-batch consistency is critical for applications requiring precise surface modification, such as semiconductor coatings .

Functional Applications

Surfactants and Surface Modifiers

The compound serves as a precursor for trisiloxane surfactants via hydrosilylation with allyl polyethers . These surfactants exhibit exceptional wetting on hydrophobic surfaces, reducing water’s surface tension to <21 mN/m. In agricultural adjuvants, they enhance pesticide droplet spread on waxy cuticles .

Nanoporous Material Synthesis

Vapor-phase deposition of bis(trimethylsiloxy)methylsilane creates monolayers with tunable nanoporosity. Research demonstrates that surfaces modified at 150°C under vacuum develop 0.5 nm² pores, evidenced by size-exclusive contact angle hysteresis (2–3° for hexadecane vs. 8–12° for water) . These nanopores enable subsequent functionalization with fluoroalkyl or aminoalkyl silanes for sensor applications .

Table 3: Application Matrix

IndustryUse CaseMechanism
CoatingsWaterborne paint additivesHydrolysis-stable surfactants
CosmeticsEmollient in skincareLow surface tension spread
MicroelectronicsDielectric layer precursorVapor-phase deposition
AgriculturePesticide adjuvantEnhanced foliar adhesion

Advanced Research and Innovations

Dynamic Contact Angle Phenomena

Langmuir (1999) studies reveal that contact angle hysteresis correlates with probe fluid molar volume. For hexadecane (molar volume 294 cm³/mol), hysteresis is 2–3°, versus 8–12° for water (18 cm³/mol) . This behavior confirms molecular penetration into monolayer defects, informing the design of size-selective membranes.

Binary Monolayer Engineering

Post-deposition treatment with bromoalkylsilanes yields mixed monolayers with a 1:10 functional silane:tris-TMS ratio . XPS analysis shows these layers maintain 85% surface coverage, enabling tailored surface energies (15–25 mN/m) for anti-fouling coatings .

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